2-Hexenoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hex-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
NIONDZDPPYHYKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Context
Identification in Biological Matrices
2-Hexenoic acid has been detected in various natural sources, highlighting its widespread distribution in the biological world.
Presence in Plant Species
This compound is a known constituent of several plant species. It has been reported in Prunus avium (sweet cherry) and Euphorbia tithymaloides. nih.gov Research has also identified its presence in Caryopteris odorata and certain plant oils and fats. ontosight.ai Specifically, trans-2-Hexenoic acid has been found in kiwi fruit juices, where its concentration is correlated with the fruit's firmness and color. It is also a component of the organic acid profile of Actinidia eriantha fruits. Furthermore, it is found in fruits such as apples, bananas, and grapes. smolecule.com The fragrance of some fruits and flowers contains 2-methyl-2-hexenoic acid, a related compound. ontosight.ai
Table 1: Presence of this compound in Plant Species
| Plant Species | Common Name | Compound Form | Reference |
| Prunus avium | Sweet Cherry | This compound | nih.gov |
| Euphorbia tithymaloides | Devil's Backbone | This compound | nih.gov |
| Caryopteris odorata | - | This compound | |
| Actinidia species | Kiwi fruit | trans-2-Hexenoic acid | |
| Malus domestica | Apple | trans-2-Hexenoic acid | smolecule.com |
| Musa species | Banana | trans-2-Hexenoic acid | smolecule.com |
| Vitis vinifera | Grape | trans-2-Hexenoic acid | smolecule.com |
Detection in Animal and Human Biological Samples
This compound and its derivatives have been identified in various animal and human biological samples. In the cockroach Eurycotis floridana, (E)-2-hexenoic acid is a major component of its defensive secretion, along with (E)-2-hexenal and (E)-2-hexenol. nih.gov
In humans, a related compound, trans-3-methyl-2-hexenoic acid (TMHA), is a well-known component of sweat, particularly from the apocrine glands in the axillary (underarm) region of Caucasians and some Asians. smolecule.comwikipedia.org This compound is a key contributor to body odor. smolecule.com Studies have quantified the levels of (E)-3-methyl-2-hexenoic acid in axillary sweat. oup.com While early research explored a potential link between TMHA and schizophrenia, subsequent, more rigorous studies using gas-liquid chromatography-mass spectroscopy have found no significant difference in the quantities of this fatty acid in the sweat of normal and schizophrenic individuals, concluding there is no relationship between the two. wikipedia.orgnih.gov this compound has also been detected in human urine. foodb.ca
Table 2: Detection of this compound and Derivatives in Animal and Human Samples
| Organism | Sample Type | Compound Detected | Reference |
| Eurycotis floridana (Cockroach) | Defensive Secretion | (E)-2-Hexenoic acid | nih.gov |
| Human | Axillary Sweat | trans-3-Methyl-2-hexenoic acid | smolecule.comwikipedia.org |
| Human | Urine | This compound | foodb.ca |
Occurrence in Food and Related Biological Systems
This compound is found in a range of food products. It has been identified in alcoholic beverages, fruits, tea, and various fats and oils. foodb.ca The trans isomer, in particular, is used as a flavoring agent in the food industry. smolecule.comchemimpex.com
Biosynthetic Pathways and Endogenous Formation
The formation of this compound in biological systems is linked to fatty acid metabolism.
Involvement in Fatty Acid Biosynthesis Pathways
This compound is recognized as an intermediate in fatty acid biosynthesis. smolecule.comthegoodscentscompany.com Specifically, the (E)-isomer is formed from acetyl-CoA and malonyl-CoA precursors through the action of fatty acid synthases. foodb.cathegoodscentscompany.com It is a product of the reaction between (R)-3-Hydroxyhexanoic acid and fatty-acid synthase. foodb.cathegoodscentscompany.com
Precursor-Product Relationships in Metabolism
Research has explored the metabolic origins of this compound and its derivatives. In the cockroach Eurycotis floridana, studies involving 14C-labeled fatty acids (oleic, linoleic, linolenic, and palmitic acids) and acetate (B1210297) showed that these compounds are incorporated into (E)-2-hexenal, (E)-2-hexenol, and (E)-2-hexenoic acid. nih.gov The results suggest that these defensive secretion components are preferentially biosynthesized de novo from acetate. nih.gov
In humans, the formation of trans-3-methyl-2-hexenoic acid, a component of axillary odor, involves precursor molecules. One such precursor is N-α-3-methyl-2-hexenoyl-L-glutamine, which is present in axillary secretions and is cleaved by Corynebacteria species to release the odorous fatty acid. oup.com Other potential precursors for this compound that have been discussed in the literature include phenylalanine and dopamine. isom.ca The biobased production of adipic acid, a nylon precursor, has been explored through metabolic pathways involving the reduction of the unsaturated bond of 6-amino-trans-2-hexenoic acid and trans-2-hexenedioic acid. nih.gov
Microbial Biotransformation and Metabolic Contributions
The metabolism of this compound is intricately linked with various microbial processes, where it can serve as an intermediate in both the synthesis and breakdown of more complex molecules. Microorganisms have evolved sophisticated pathways to utilize, modify, and produce short-chain fatty acids like this compound as part of their metabolic strategies.
Microbial production of this compound and its saturated counterpart, hexanoic acid, is often achieved through engineered metabolic pathways, as natural high-yield production is uncommon. One of the most prominent synthetic routes implemented in chassis organisms like Saccharomyces cerevisiae and Kluyveromyces marxianus is the heterologous reverse β-oxidation (rBOX) pathway. nih.govsnu.ac.kr This pathway elongates acetyl-CoA in a cyclical manner to produce medium-chain fatty acids. nih.gov The core of this pathway involves a set of enzymes sourced from various microorganisms. For instance, a functional pathway can be constructed using an acetyl-CoA acetyltransferase (AtoB) from Escherichia coli, a 3-hydroxybutyryl-CoA dehydrogenase (Hbd) and a crotonase (Crt) from Clostridium acetobutylicum, and a trans-2-enoyl-CoA reductase (Ter) from Treponema denticola. nih.govsnu.ac.kr The Ter enzyme is crucial as it catalyzes the reduction of the double bond in trans-2-enoyl-CoA intermediates, including the C6 precursor to hexanoyl-CoA.
Conversely, the degradation of this compound in microorganisms typically proceeds via the β-oxidation pathway. In S. cerevisiae, the fatty acid activation protein Faa2p is responsible for activating external medium-chain fatty acids by converting them into their acyl-CoA esters. nih.gov Once activated, hexanoyl-CoA can enter the β-oxidation spiral to be broken down into acetyl-CoA units. Engineered strains with a knockout of the FAA2 gene have shown an inability to degrade accumulated hexanoic acid, highlighting the central role of this gene in its catabolism. nih.gov
In some specialized metabolic contexts, derivatives of this compound are produced. For example, dense cell suspensions of the nitrate-reducing bacteria Alcaligenes denitrificans and a related obligate anaerobe (strain LuFRes1) have been shown to produce 5-oxo-2-hexenoic acid during the degradation of resorcinol, suggesting a hydrolytic cleavage of the aromatic ring. d-nb.info Additionally, the degradation of β-myrcene by Pseudomonas putida yields related unsaturated acids, including 4-methylene-5-hexenoic acid, through a pathway initiated by the oxidation of a terminal methyl group. nottingham.ac.uk
Table 1: Key Microbial Pathways Involving this compound or its Derivatives
| Pathway | Function | Key Step/Enzyme related to C6 Acids | Microorganism(s) |
|---|---|---|---|
| Reverse β-Oxidation (rBOX) | Biosynthesis | Reduction of trans-2-hexenoyl-CoA by trans-enoyl-CoA reductase (Ter) to form hexanoyl-CoA. nih.govsnu.ac.kr | Engineered Saccharomyces cerevisiae, Kluyveromyces marxianus |
| β-Oxidation | Degradation | Activation of hexanoic acid to hexanoyl-CoA by fatty acyl-CoA synthetase (e.g., Faa2p). nih.gov | Saccharomyces cerevisiae |
| Resorcinol Degradation | Degradation | Production of 5-oxo-2-hexenoic acid as a metabolic intermediate. d-nb.info | Alcaligenes denitrificans |
| β-Myrcene Degradation | Degradation | Formation of 4-methylene-5-hexenoic acid via β-oxidation of an initial metabolite. nottingham.ac.uk | Pseudomonas putida |
The reduction of this compound is a biocatalytic reaction of significant interest, performed by specific enzymes found in various fungi and bacteria. These enzymes target either the carboxylic acid group or the carbon-carbon double bond.
Carboxylic acid reductases (CARs) are a family of enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. researchgate.net Several fungal CARs have been shown to act on trans-2-hexenoic acid. Fub8 from Fusarium fujikuroi reduces trans-2-hexenoic acid as part of the biosynthetic pathway for fusaric acid. researchgate.net Similarly, a CAR from the white-rot fungus Pycnoporus cinnabarinus (PcCAR2), when expressed in E. coli, demonstrated the ability to reduce a range of aliphatic acids. researchgate.net Whole-cell biotransformations using Neurospora crassa CAR also showed activity on hexanoic acid, producing hexanal (B45976) and hexanol. nih.gov
The reduction of the α,β-unsaturated double bond in trans-2-hexenoic acid is another critical enzymatic transformation. Enzymes belonging to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases are known for their ability to catalyze the asymmetric reduction of activated C=C bonds. Studies have investigated the potential of Old Yellow Enzyme 1 from Saccharomyces pastorianus and N-ethylmaleimide reductase from Escherichia coli for the reduction of the double bond in derivatives of trans-2-hexenoic acid, such as 6-amino-trans-2-hexenoic acid, as a step towards the bio-based production of adipic acid. nih.govplos.org Furthermore, fungi from the genus Mucor have been shown to possess a broad capacity for reducing trans-2-alkenoic acids. tandfonline.com For instance, Mucor sp. A-73 reduces sorbic acid (trans-2,trans-4-hexadienoic acid) first to sorbic alcohol and then to trans-4-hexenol, demonstrating a two-step reduction process involving both the carboxyl group and a double bond. tandfonline.com
Table 2: Examples of Microbial Enzymes Acting on this compound and its Derivatives
| Enzyme | Source Organism | Type of Reaction | Substrate | Product |
|---|---|---|---|---|
| Carboxylic Acid Reductase (Fub8) | Fusarium fujikuroi | Carboxylate Reduction | trans-2-Hexenoic acid | trans-2-Hexenal (B146799) |
| Carboxylic Acid Reductase (PcCAR2) | Pycnoporus cinnabarinus | Carboxylate Reduction | Aliphatic acids | Corresponding aldehydes |
| Old Yellow Enzyme 1 (Oye1) | Saccharomyces pastorianus | C=C Bond Reduction | trans-2-Hexenoic acid derivatives | Saturated acid derivatives |
| N-ethylmaleimide reductase | Escherichia coli | C=C Bond Reduction | trans-2-Hexenoic acid derivatives | Saturated acid derivatives |
| Reductase System | Mucor sp. A-73 | Carboxylate and C=C Bond Reduction | trans-2-Alkenoic acids | Saturated alcohols |
Microorganisms are prolific producers of a wide array of volatile organic compounds (VOCs), which play roles in cell-to-cell communication and interactions with the environment. nih.govfrontiersin.org Short-chain fatty acids with fewer than six carbons, and their derivatives, are often volatile and contribute to the chemical profile of microbial cultures. nih.gov The production of these VOCs is highly dependent on the available substrate and the metabolic state of the microorganism. nih.gov
Hexanoic acid, the saturated analogue of this compound, is produced as a fermentation end-product by certain anaerobic bacteria, such as Clostridium kluyveri and Megasphaera elsdenii. snu.ac.kr While this compound itself is less commonly reported as a direct microbial VOC, related unsaturated C6 acids have been identified. For example, the non-pathogenic fungus Fusarium oxysporum CanR-46 has been found to produce 5-hexenoic acid among its emitted VOCs. frontiersin.org
The biotransformation of related compounds can also lead to the generation of volatile derivatives. The metabolism of sorbic acid by various fungi, including Mucor and Geotrichum species, leads to the production of volatile compounds that impart distinct odors. tandfonline.com Mucor sp. A-73 quantitatively converts sorbic acid into trans-4-hexenol, a volatile alcohol with a strong grassy odor. tandfonline.com In another example, Pseudomonas putida degrading β-myrcene produces volatile acids like 4-methylene-5-hexenoic acid and (E)-4-methyl-3-hexenoic acid. nottingham.ac.uk These examples show that while this compound may not always be the final volatile product, it is structurally related to a class of C6 compounds that are actively produced and modified by microbial enzymatic machinery, contributing to the complex bouquet of microbial VOCs.
Chemical Synthesis and Derivatization Methodologies
Synthetic Routes to 2-Hexenoic Acid Isomers
The synthesis of this compound isomers can be achieved through several established chemical pathways. These methods offer varying degrees of stereoselectivity and yield, depending on the chosen reagents and reaction conditions.
Condensation Reactions for α,β-Unsaturated Carboxylic Acids
A primary and widely utilized method for synthesizing α,β-unsaturated carboxylic acids like this compound is through condensation reactions. wikipedia.orgsigmaaldrich.com The Knoevenagel condensation, and its Doebner modification, are particularly relevant. wikipedia.orgorganic-chemistry.org
The classical Knoevenagel-Doebner modification involves the reaction of an aldehyde, in this case, butyraldehyde (B50154), with malonic acid. kirj.ee The reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine, which facilitates the deprotonation of malonic acid, enabling it to act as a nucleophile and attack the aldehyde. kirj.ee This is followed by a dehydration step to form the α,β-unsaturated product. wikipedia.org When malonic acid is used, the condensation is often accompanied by decarboxylation, particularly when pyridine is used as the solvent. wikipedia.org
The choice of solvent plays a crucial role in determining the isomeric outcome of the condensation. Polar basic solvents like pyridine favor the formation of α,β-unsaturated acids, such as E-2-hexenoic acid, with good yields. For instance, the condensation of butyraldehyde with malonic acid in pyridine has been reported to yield 77% of E-2-hexenoic acid. kirj.ee Conversely, using a nonpolar solvent like p-xylene (B151628) can lead to the formation of β,γ-unsaturated acids. kirj.ee
| Reagents | Catalyst/Solvent | Product | Yield |
| Butyraldehyde, Malonic Acid | Pyridine | E-2-Hexenoic Acid | 77% |
| Butyraldehyde, Malonic Acid | p-Xylene | E-3-Hexenoic Acid | 36-41% |
| Data derived from a study on the synthesis of alkenols via condensation reactions. kirj.ee |
Oxidation of Aldehyde Precursors
The direct oxidation of the corresponding aldehyde, trans-2-hexenal (B146799), presents an atom-economical route to trans-2-hexenoic acid. Various oxidizing agents and catalytic systems have been explored for this transformation.
A "green chemistry" approach utilizes diphenyl diselenide (DPDS) as a catalyst in the presence of hydrogen peroxide (H₂O₂) in an aqueous medium. chemicalbook.com This method proceeds via a selenoxide elimination pathway, where the selenide (B1212193) is oxidized to a selenoxide by H₂O₂, which then facilitates the oxidation of the aldehyde. This reaction can achieve a high yield of 99% at room temperature with a low catalyst loading of 2 mol%.
Another effective method involves the use of gold nanoparticles supported on manganese dioxide (MnO₂). lookchem.comresearchgate.net This catalytic system uses air as the oxidant to convert 2-hexenal to this compound. lookchem.comresearchgate.net The efficiency of this process is influenced by the catalyst support and the preparation method of the supported catalyst, with sol immobilization being particularly effective due to the formation of smaller gold nanoparticles. lookchem.comresearchgate.net In gas-phase reactions, this compound has been identified as a product of the reaction between trans-2-hexenal and chlorine atoms, although this is more relevant to atmospheric chemistry than targeted synthesis. nih.govacs.org
| Oxidizing System | Precursor | Product | Key Findings |
| Diphenyl diselenide / H₂O₂ | trans-2-Hexenal | trans-2-Hexenoic Acid | 99% yield in aqueous media at room temperature. |
| Au/MnO₂ / Air | 2-Hexenal | This compound | MnO₂-supported gold nanoparticles are effective catalysts. lookchem.comresearchgate.net |
| Chlorine Atoms | trans-2-Hexenal | This compound | Identified as a product in gas-phase reactions. nih.govacs.org |
Organometallic Approaches in Stereoselective Synthesis
Organometallic reagents and catalysts offer powerful tools for the stereoselective synthesis of this compound and its derivatives. These methods allow for precise control over the geometry of the double bond and the creation of chiral centers.
For instance, a zinc-promoted reduction of 2-(bromomethyl)alkenoates, which can be derived from Baylis-Hillman adducts, yields (E)-2-methylacrylates with high stereoselectivity. This methodology has been successfully applied to the synthesis of (E)-2,4-dimethyl-2-hexenoic acid, a male ant pheromone. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, are also instrumental in stereoselective synthesis. In one example, a nickel-catalyzed asymmetric Negishi cross-coupling of a racemic allylic chloride with an organozinc reagent was used to construct a key intermediate with high enantiomeric excess (94-95% ee) and regioselectivity (>20:1). orgsyn.org This intermediate, (S,E)-ethyl 6-(1,3-dioxolan-2-yl)-4-methylhex-2-enoate, is a derivative of this compound. orgsyn.org
Radiosynthesis of Labeled Derivatives
The synthesis of radiolabeled derivatives of this compound is crucial for their use in metabolic and biomedical imaging studies. The Emmons reaction has been employed for the synthesis of ¹⁴C-labeled trans-3-methyl-2-hexenoic acid. researchgate.net This compound is of interest as it is found in human sweat. researchgate.net The synthesis started with the preparation of 1-¹⁴C-2-pentanone from the reaction of ¹⁴C-methyl-magnesium iodide and butyronitrile. researchgate.net
Derivatization and Chemical Reactivity Studies
The functional groups of this compound, namely the carboxylic acid and the carbon-carbon double bond, allow for a variety of chemical modifications.
Epoxidation Reactions and Epoxy Derivative Synthesis
The double bond in this compound is susceptible to epoxidation, leading to the formation of epoxy derivatives. These epoxides are valuable intermediates in organic synthesis.
One method for the epoxidation of this compound involves the use of potassium monopersulfate (KHSO₅). The reaction is typically carried out in a mixture of water and methanol, with careful pH control to prevent the acid-catalyzed opening of the newly formed epoxide ring. Maintaining a pH of 6.0 is critical for maximizing the yield of the desired 4,5-epoxy-2-hexenoic acid.
Alternatively, epoxidation can be achieved using peracids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). google.comgoogle.com These reactions are often performed in solvents like dichloromethane (B109758). google.com The epoxidation of unsaturated fatty acid esters, followed by ring-opening reactions, is a common strategy to produce various functionalized derivatives. google.com For example, the epoxidation of an alkene with oxygen, using 2-ethyl hexanal (B45976) as a coreactant without any added solvent, has been shown to be an effective method, yielding methyl 10,11-epoxyundecanoate in high yield. acs.org
| Epoxidizing Agent | Substrate | Product | Key Reaction Conditions |
| Potassium Monopersulfate (KHSO₅) | This compound | 4,5-Epoxy-2-hexenoic acid | pH maintained at 6.0 to prevent ring-opening. |
| Peracetic Acid | Ethylenically unsaturated esters | Epoxy esters | Reaction in dichloromethane at 10-35 °C. google.com |
| m-Chloroperbenzoic Acid | Ethylenically unsaturated ethers | Epoxy ethers | Reaction in dichloromethane at 20-35 °C. google.com |
| Oxygen / 2-Ethyl Hexanal | Terminal Alkenes | Epoxides | No added solvent. acs.org |
Reactions Involving Conjugated Double Bonds
The chemical reactivity of this compound is significantly influenced by the electronic conjugation between the carbon-carbon double bond (C2=C3) and the carbonyl group of the carboxylic acid. This α,β-unsaturated system allows for specific reactions that target the double bond, primarily through conjugate (1,4-) addition mechanisms.
One of the most characteristic reactions is the Michael addition, where a soft nucleophile adds to the β-carbon (C3) of the conjugated system. This process is favored over direct addition to the carbonyl carbon because the initial adduct is a resonance-stabilized enolate. For instance, thiols readily add to α,β-unsaturated carboxylic acids in the presence of a base catalyst. The reaction of (E)-2-hexenoic acid with a nucleophile like thiophenol proceeds via 1,4-addition to yield 3-(phenylthio)hexanoic acid. The reaction is initiated by the deprotonation of the thiol, which then attacks the electrophilic β-carbon, with the resulting negative charge being delocalized onto the carboxylate oxygen atoms.
Another important reaction involving the conjugated double bond is selective hydrogenation. While strong reducing agents can reduce both the double bond and the carboxylic acid, catalytic hydrogenation using specific catalysts can selectively reduce the C=C bond while preserving the carboxyl group. For example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, (E)-2-hexenoic acid can be efficiently converted to hexanoic acid. This transformation is crucial for synthesizing saturated fatty acids from their unsaturated precursors. The reaction proceeds via the syn-addition of hydrogen across the double bond on the surface of the heterogeneous catalyst.
Ring-Opening Reactions of Related Cyclic Compounds
This compound can be synthesized through the strategic ring-opening of specific heterocyclic precursors. This approach leverages the embedded functionality within a cyclic structure to construct the linear, unsaturated carbon chain. A notable example is the oxidative ring-opening of furan (B31954) derivatives.
The synthesis can commence from 5-butyl-2-furaldehyde, a compound accessible from biomass-derived furfural. The furan ring can be subjected to an oxidative cleavage reaction. Treatment of 5-butyl-2-furaldehyde with an oxidizing agent such as peroxyacetic acid or hydrogen peroxide under specific conditions induces a reaction analogous to the Baeyer-Villiger oxidation. This process is believed to proceed through an intermediate that, upon rearrangement and subsequent hydrolysis, leads to the cleavage of the furan ring. The ring-opening yields a dicarbonyl species which is then further processed. Under controlled aqueous acidic or basic conditions, the intermediate hydrolyzes and rearranges to form (E)-2-hexenoic acid as the thermodynamically stable product. This method provides a pathway to α,β-unsaturated acids from renewable cyclic feedstocks, highlighting a green chemistry approach to their synthesis.
Research on Substituted this compound Analogues
Research into this compound analogues focuses on the synthesis of derivatives with modified carbon skeletons, particularly those with alkyl branches. These substituted compounds are valuable as synthetic intermediates, fine chemicals, and components of natural products.
Synthesis of Branched-Chain this compound Derivatives
The synthesis of branched-chain 2-hexenoic acids is commonly achieved through condensation reactions that form the α,β-unsaturated system. The Knoevenagel-Doebner condensation is a particularly effective method. This reaction involves the condensation of an aldehyde with malonic acid, typically catalyzed by a base like pyridine or a pyridine/piperidine mixture. The reaction proceeds through a decarboxylative elimination mechanism to yield the α,β-unsaturated carboxylic acid, often with high stereoselectivity for the (E)-isomer. For example, the synthesis of (E)-4-methyl-2-hexenoic acid can be accomplished by reacting 2-methylbutanal with malonic acid.
Another powerful tool for this purpose is the Horner-Wadsworth-Emmons (HWE) reaction. In this method, a branched-chain aldehyde is reacted with a phosphonate (B1237965) ester carbanion, such as the anion of triethyl phosphonoacetate. This reaction is renowned for its high (E)-selectivity in forming the double bond. The resulting α,β-unsaturated ester can then be hydrolyzed under acidic or basic conditions to afford the desired branched-chain this compound derivative.
The table below summarizes synthetic approaches to various branched-chain derivatives.
| Derivative Name | Key Starting Materials | Synthetic Method | Reference |
|---|---|---|---|
| (E)-4-Methyl-2-hexenoic acid | 2-Methylbutanal, Malonic acid | Knoevenagel-Doebner Condensation | |
| (E)-5-Methyl-2-hexenoic acid | Isovaleraldehyde, Malonic acid | Knoevenagel-Doebner Condensation | |
| (E)-3-Methyl-2-hexenoic acid | Butyraldehyde, Triethyl 2-phosphonopropionate | Horner-Wadsworth-Emmons Reaction (followed by hydrolysis) |
Preparation of Alkyl Ester Derivatives
The carboxylic acid functional group of this compound and its analogues is readily converted into a wide range of alkyl esters. These esters are often used as fragrances, flavoring agents, or as less polar, more volatile derivatives for analytical purposes like gas chromatography.
The most direct and classical method for esterification is the Fischer esterification. This involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and removal of water (e.g., by azeotropic distillation with a solvent like toluene) is often employed to drive the reaction to completion and achieve high yields.
For substrates that may be sensitive to strong acid conditions, alternative methods are used. One common approach is to first convert the carboxylic acid into a more reactive intermediate. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts this compound into its highly reactive acyl chloride. This intermediate reacts rapidly and irreversibly with an alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.
Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are also widely used, particularly for mild and efficient esterifications. DCC activates the carboxyl group, allowing it to be attacked by the alcohol. This reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and results in the formation of the ester and a dicyclohexylurea (DCU) precipitate, which can be removed by filtration.
The table below details the preparation of various alkyl esters of (E)-2-hexenoic acid.
| Ester Name | Alcohol Used | Method | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|---|
| Ethyl (E)-2-hexenoate | Ethanol | Fischer Esterification | H₂SO₄ (catalyst), Toluene | 85-90% | |
| Methyl (E)-2-hexenoate | Methanol | Acyl Chloride Formation | 1. SOCl₂ 2. Methanol, Pyridine | >95% | |
| tert-Butyl (E)-2-hexenoate | tert-Butanol | DCC Coupling | DCC, DMAP (catalyst) | 75-85% |
Analytical Methodologies for 2 Hexenoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating 2-hexenoic acid from complex mixtures and for its precise quantification. The choice of technique depends on the specific analytical goal, such as trace analysis or purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the trace analysis of this compound and its derivatives, particularly in complex biological or environmental samples. nih.gov This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
For the analysis of volatile fatty acids like this compound, derivatization is often employed to enhance volatility and improve chromatographic peak shape. However, methods for the analysis of underivatized short-chain fatty acids have also been developed. nih.gov In a typical GC-MS analysis of (E)-3-methyl-2-hexenoic acid, a related compound, samples extracted from sweat were analyzed using a DB-5ms column. oup.com The temperature program began at 50°C, ramped to 190°C, and then to 250°C, with electron ionization (EI) at 70 eV used for mass detection. oup.comoup.com This method allowed for the successful quantification of the target analyte at nanomolar concentrations. oup.comnih.gov
The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level detection. nih.gov For instance, in the analysis of (E)-3-methyl-2-hexenoic acid, the molecular ion at m/z 128 was monitored for quantification. oup.comoup.com The identity of the chromatographic peaks can be unequivocally confirmed by comparing their mass spectra and retention times with those of authentic standards. nih.gov
Table 1: GC-MS Parameters for (E)-3-methyl-2-hexenoic acid Analysis
| Parameter | Value |
|---|---|
| Gas Chromatograph | Shimadzu GCMS-QP2010 oup.com |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) oup.com |
| Injection Mode | Splitless oup.com |
| Oven Temperature Program | Initial 50°C (1 min), ramp 7°C/min to 190°C, then 3°C/min to 250°C (hold 20 min) oup.comoup.com |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) oup.comoup.com |
| Ion Source Temperature | 250°C oup.comoup.com |
| Ionization Energy | 70 eV oup.comoup.com |
| Detector Voltage | 1.0 kV oup.com |
| Scan Range | m/z 20-500 for total ion chromatogram oup.com |
| Quantification Ion | m/z 128 for (E)-3-methyl-2-hexenoic acid oup.comoup.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment of this compound and its analogs. ontosight.ai It is particularly suitable for analyzing these non-volatile or thermally labile compounds without the need for derivatization. Reversed-phase HPLC is the most common mode of separation.
A typical HPLC method for this compound involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid or formic acid. sielc.com For example, a method for separating this compound utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid is replaced with formic acid. sielc.com The detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the conjugated system in this compound, typically around 210–230 nm.
The purity of a sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. HPLC can also be used to isolate and quantify impurities. sielc.com
Table 2: HPLC Conditions for this compound Separation
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |
| Column | Newcrom R1 (or other C18 columns) sielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |
| Detector | UV Detector |
| Application | Purity assessment and preparative separation for impurity isolation sielc.com |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Related Compounds
For the highly sensitive and selective analysis of this compound and its related compounds in complex matrices, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netrsc.org This technique leverages the high separation efficiency of UPLC, which uses columns with smaller particle sizes (typically <2 µm), resulting in faster analysis times and improved resolution compared to conventional HPLC. mdpi.com
In UPLC-MS/MS, the separated analytes from the UPLC column are introduced into a tandem mass spectrometer. The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. This involves selecting a specific precursor ion for the target analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.
For instance, a rapid UPLC-MS/MS method was developed for the simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat (B94548) chloride. researchgate.netrsc.org The analysis was achieved in under 2.0 minutes using an electrospray ionization (ESI) source in positive mode. researchgate.netrsc.org Such methods are characterized by low limits of detection (LOD) and quantification (LOQ), often in the sub-mg/kg range. researchgate.net The development of these methods involves optimizing mobile phase composition, often using additives like formic acid to improve protonation and ionization efficiency, and defining specific precursor-product ion transitions for each analyte. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear magnetic resonance and mass spectrometry provide detailed information about the molecular framework and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. ontosight.ai Both ¹H and ¹³C NMR are used to confirm the structure.
In the ¹H NMR spectrum of trans-2-hexenoic acid, distinct signals corresponding to the different protons in the molecule are observed. oxinst.com The protons of the double bond (at C2 and C3) typically appear as multiplets in the downfield region (around 5.8-7.1 ppm) due to their deshielded environment. The coupling between these vinylic protons provides information about the stereochemistry of the double bond. The allylic protons at C4, the methylene (B1212753) protons at C5, and the terminal methyl protons at C6 will have characteristic chemical shifts and splitting patterns that can be assigned to complete the structural picture. oxinst.com
The ¹³C NMR spectrum provides information about each carbon atom in the molecule. spectrabase.com The carboxyl carbon (C1) is typically the most downfield signal (around 170-180 ppm). The olefinic carbons (C2 and C3) resonate in the 120-150 ppm range, while the aliphatic carbons (C4, C5, and C6) appear in the upfield region. bmrb.io Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. oxinst.com
Table 3: Representative NMR Data for Hexenoic Acid Derivatives
| Nucleus | Compound | Chemical Shift (δ) ppm |
|---|---|---|
| ¹³C | Hexanoic acid | 187.12 (C8), 40.33 (C6), 33.74 (C3), 28.31 (C4), 24.52 (C5), 16.00 (C7) bmrb.io |
| ¹H | Hexanoic acid | 2.16 (H15, H16), 1.54 (H11, H12), 1.27 (H9, H10, H13, H14), 0.86 (H17, H18, H19) bmrb.io |
Note: The provided data is for hexanoic acid and serves as a reference for the expected regions for the saturated portion of the this compound chain. Specific shifts for this compound will vary, especially for the carbons and protons near the double bond.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns
Mass spectrometry (MS) is a crucial analytical technique used to verify the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns. ontosight.ai The molecular formula of this compound is C₆H₁₀O₂, which corresponds to a molecular weight of approximately 114.14 g/mol . nih.govnist.govmedchemexpress.com
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be observed at an m/z (mass-to-charge ratio) of 114. The fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (•OH, M-17) and the carboxyl group (•COOH, M-45). Another significant fragmentation for unsaturated acids is the McLafferty rearrangement. The fragmentation pattern will show clusters of peaks that can be interpreted to deduce the structure of the molecule. libretexts.org
In ESI-MS/MS, fragmentation of a selected precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode) is induced. For example, in a study involving related compounds, the loss of a this compound unit (114 Da) from a larger oligomer was observed, confirming its presence in the structure. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-methyl-2-hexenoic acid |
| Acetonitrile |
| Phosphoric acid |
| Formic acid |
| Hexanoic acid 2-(diethylamino)ethyl ester |
| Mepiquat chloride |
| trans-2-Hexenoic acid |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique utilized to identify the functional groups present within a molecule. rsc.org When a molecule is exposed to infrared radiation, it absorbs energy and undergoes vibrational excitation of its covalent bonds. pressbooks.pubslideshare.net These vibrations, which include stretching and bending, occur at characteristic frequencies for different types of bonds and functional groups. slideshare.net
In the context of this compound, IR spectroscopy can definitively identify its key structural features. The most prominent and characteristic absorption bands for this compound are associated with the carboxylic acid and the carbon-carbon double bond (alkene) functionalities.
The carboxylic acid group gives rise to two particularly strong and easily identifiable absorptions:
O-H Stretch: A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid molecules.
C=O Stretch: A sharp, intense absorption appears in the range of 1760-1690 cm⁻¹. libretexts.org For α,β-unsaturated acids like this compound, this peak is often found in the lower end of the range, typically between 1710-1685 cm⁻¹. libretexts.org
The presence of the carbon-carbon double bond (C=C) in the α,β-position relative to the carbonyl group is also detectable:
C=C Stretch: An absorption of variable intensity appears in the 1680-1620 cm⁻¹ region. For conjugated systems, this peak is typically more intense than for isolated double bonds.
=C-H Stretch: The stretching of the bond between the sp²-hybridized carbons of the double bond and their attached hydrogens results in an absorption peak just above 3000 cm⁻¹, usually around 3080-3010 cm⁻¹. pressbooks.pub
=C-H Bend: Out-of-plane bending vibrations for the hydrogens on the double bond also produce characteristic absorptions.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad, strong) |
| Carboxylic Acid | C=O Stretch | 1710 - 1685 (sharp, intense) |
| Alkene | C=C Stretch | 1680 - 1620 |
| Alkene | =C-H Stretch | 3080 - 3010 |
| Alkane | C-H Stretch | 3000 - 2850 |
| Alkane | C-H Bend | 1470 - 1350 |
UV-Visible (UV-Vis) Spectroscopy for Chromophore Detection
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. The part of a molecule that absorbs light is known as a chromophore. researchgate.net This absorption of energy promotes an electron from a lower energy orbital to a higher energy orbital. msu.edu The wavelength at which absorption is maximal (λmax) is a key characteristic of a given chromophore.
For this compound, the key chromophore is the conjugated system formed by the carbon-carbon double bond and the carbonyl group (C=C-C=O). This conjugation is the primary structural feature identified by this technique. msu.edu Isolated chromophores, such as a single C=C or C=O group, tend to absorb at wavelengths below 200 nm, which can be difficult to detect with standard instruments. msu.edu However, conjugation shifts the λmax to longer, more easily measurable wavelengths. msu.edu
The UV-Vis spectrum of trans-2-hexenoic acid, when measured in a solvent like methanol, shows a characteristic absorption maximum. spectrabase.com The specific λmax value is influenced by the solvent used for the measurement. slideshare.net
Table 2: UV-Visible Absorption Data for (2E)-2-Hexenoic Acid
| Compound | Solvent | λmax (nm) |
| (2E)-2-Hexenoic acid | Methanol | 212 |
This absorption corresponds to a π → π* electronic transition within the conjugated system. The molar absorptivity (ε) for such transitions in conjugated systems is typically high, often greater than 10,000 L·mol⁻¹·cm⁻¹. msu.edu The presence of this strong absorption at a wavelength longer than 200 nm is a clear indication of the conjugated α,β-unsaturated carboxylic acid structure.
Advanced Techniques for Mechanistic and Adsorption Studies
In Situ Polarization-Modulation Infrared Reflection–Absorption Spectroscopy (PM-IRRAS)
In situ Polarization-Modulation Infrared Reflection–Absorption Spectroscopy (PM-IRRAS) is a highly sensitive surface analysis technique that allows for the simultaneous and time-resolved detection of species in the liquid phase and those adsorbed onto a surface. rsc.orgethz.ch This method is particularly valuable for studying processes at solid-liquid interfaces, such as the adsorption of molecules from a solution onto a catalyst or substrate surface. rsc.orgrsc.org
The technique works by rapidly modulating the polarization of the incident infrared beam between p- and s-polarization. The differential reflection of these two polarizations provides a spectrum of the surface species while minimizing interference from the bulk liquid phase. rsc.org
In studies involving 2-methyl-2-hexenoic acid (a derivative of this compound), PM-IRRAS has been employed to investigate its adsorption behavior on alumina (B75360) (Al₂O₃) thin films from a cyclohexane (B81311) solution. rsc.orgethz.ch Research has shown that 2-methyl-2-hexenoic acid, along with similar molecules like benzoic acid, adsorbs irreversibly onto the basic sites of the alumina surface. rsc.orgethz.ch The acid molecules were found to bind in a bridging mode. rsc.org These studies provide fundamental insights into how carboxylic acids interact with metal oxide surfaces, which is crucial for understanding catalytic processes and surface chemistry. rsc.orgethz.ch
Modulation Excitation Spectroscopy (MES) for Kinetic Analysis
Modulation Excitation Spectroscopy (MES) is a powerful technique used to gain kinetic information about dynamic processes, such as adsorption/desorption and chemical reactions. rsc.orgresearchgate.net In MES, an external parameter, such as the concentration of a reactant or the temperature, is periodically varied (modulated). rsc.orgacs.org The system's response is then analyzed, often using phase-sensitive detection (PSD), which helps to distinguish active species from spectators and background signals. researchgate.net
When combined with a spectroscopic method like IR, MES can provide detailed kinetic insights. For example, the combination of Attenuated Total Reflection Infrared (ATR-IR) spectroscopy with concentration MES has been used to study the molecular interactions between 2-methyl-2-hexenoic acid and the chiral modifier cinchonidine (B190817). acs.org This interaction is critical for understanding the mechanism of enantioselective heterogeneous catalytic hydrogenation of α,β-unsaturated acids. acs.org
Furthermore, the combination of PM-IRRAS with MES has been utilized to study the adsorption and desorption kinetics of 2-methyl-2-hexenoic acid on alumina surfaces. rsc.orgethz.ch By periodically changing the concentration of the acid in the solution flowing over the surface, researchers can probe the rates of these surface processes. rsc.org These experiments revealed that the adsorption of 2-methyl-2-hexenoic acid on alumina was irreversible under the studied conditions. rsc.orgethz.ch This type of kinetic analysis is essential for elucidating reaction mechanisms and optimizing catalytic systems. ugent.be
Biochemical and Biotechnological Research Perspectives
Enzymatic Studies and Biocatalysis
The metabolism and enzymatic conversion of 2-hexenoic acid are areas of significant research, driven by the potential for creating novel biocatalytic processes.
Characterization of Enzymes Involved in this compound Metabolism
Several enzymes have been identified and characterized for their ability to act on this compound and its derivatives. In the biosynthesis of fusaric acid, the enzyme Fub8 from Fusarium fujikuroi has been shown to catalyze the reduction of trans-2-hexenoic acid. mdpi.com Another key metabolic reaction involves the formation of (E)-2-Hexenoic acid itself, which is a product within the fatty acid biosynthesis pathway resulting from the action of fatty-acid synthase on (R)-3-Hydroxyhexanoic acid. foodb.ca
Significant research has also focused on enzymes from Streptomyces sp. SN-593, which are involved in the biosynthesis of reveromycin. A study demonstrated the in vitro conversion of (E)-2-hexenoic acid into butylmalonyl-CoA through a coupled enzyme reaction. researchgate.net This conversion is catalyzed by two key enzymes: RevS, a fatty acyl-CoA ligase, and RevT, a crotonyl-CoA carboxylase/reductase homolog. researchgate.netnih.gov The RevS enzyme first activates the fatty acid, which is then carboxylated by RevT. researchgate.net
| Enzyme | Source Organism | Reaction Involving this compound | Reference |
| Fub8 | Fusarium fujikuroi | Reduction of trans-2-hexenoic acid. | mdpi.com |
| RevS (Fatty Acyl-CoA Ligase) | Streptomyces sp. SN-593 | Couples with RevT to convert (E)-2-hexenoic acid to butylmalonyl-CoA. | researchgate.netnih.gov |
| RevT (Carboxylase/Reductase) | Streptomyces sp. SN-593 | Carboxylates (E)-2-hexenoyl-CoA (formed by RevS) to yield butylmalonyl-CoA. | researchgate.netnih.gov |
| Fatty Acid Synthase | General | Catalyzes the formation of (E)-2-Hexenoic acid from (R)-3-Hydroxyhexanoic acid. | foodb.ca |
In Silico and In Vitro Evaluation of Enzyme Activity and Substrate Specificity
The search for enzymes capable of acting on this compound and its derivatives has led researchers to combine computational (in silico) and laboratory (in vitro) approaches. A significant focus has been on the reduction of the α,β-unsaturated bond in molecules like trans-2-hexenoic acid, which is a critical step in various synthetic pathways. plos.orgnih.gov
One prominent study investigated two oxidoreductases: N-ethylmaleimide reductase (NemA) from Escherichia coli and Old Yellow Enzyme 1 (Oye1) from Saccharomyces pastorianus. nih.govnih.gov In silico molecular docking simulations were performed to assess the binding of several substrates, including trans-2-hexenal (B146799) (a known substrate), trans-2-hexenoic acid, 6-amino-trans-2-hexenoic acid, and trans-2-hexenedioic acid, into the active sites of NemA and Oye1. plos.orgnih.gov The docking studies were successful, predicting that the target substrates could fit within the enzyme pockets and form the necessary hydrogen bonds with catalytic residues, suggesting that a reaction was feasible. plos.orgnih.gov
However, subsequent in vitro enzymatic assays told a different story. While both NemA and Oye1 showed activity on the control substrate trans-2-hexenal, no activity was observed for trans-2-hexenoic acid or the other dicarboxylic and amino-functionalized analogs. nih.gov Researchers hypothesize that this discrepancy is due to the chemical properties of the substrate; the carboxylate group on trans-2-hexenoic acid has a lower electron-withdrawing potential compared to the aldehyde group on trans-2-hexenal. plos.orgnih.govnih.gov This difference appears to prevent the necessary activation of the unsaturated α,β-bond, thus halting the reduction reaction. nih.gov
| Enzyme | Substrate | In Silico Docking Result | In Vitro Activity Result | Reference |
| NemA (E. coli) | trans-2-Hexenal | Favorable Binding | Active | nih.gov |
| NemA (E. coli) | trans-2-Hexenoic acid | Favorable Binding | No Activity | nih.gov |
| Oye1 (S. pastorianus) | trans-2-Hexenal | Favorable Binding | Active | nih.gov |
| Oye1 (S. pastorianus) | trans-2-Hexenoic acid | Favorable Binding | No Activity | nih.gov |
| NemA & Oye1 | 6-amino-trans-2-hexenoic acid | Favorable Binding | No Activity | nih.govnih.gov |
| NemA & Oye1 | trans-2-Hexenedioic acid | Favorable Binding | No Activity | nih.govnih.gov |
Research on Oxidoreductases and Their Role in Reduction Reactions
Oxidoreductases, particularly ene-reductases from the Old Yellow Enzyme (OYE) family, are central to research on the reduction of α,β-unsaturated compounds like this compound. chalmers.se These flavin-dependent enzymes catalyze the transfer of a hydride from a cofactor, typically NADPH, to the β-carbon of the substrate, followed by protonation of the α-carbon to yield a saturated product. plos.org
Studies have centered on NemA from E. coli and Oye1 from Saccharomyces pastorianus as potential biocatalysts for the reduction of this compound derivatives needed for the production of chemicals like adipic acid. nih.govchalmers.se The proposed mechanism for OYE enzymes involves the activation of the double bond, which is facilitated by hydrogen bonding between the enzyme's catalytic residues and the substrate's carbonyl group. plos.org This activation creates a partial positive charge on the β-carbon, making it susceptible to hydride attack from the enzyme's FMN cofactor. plos.org
The inability of these enzymes to reduce trans-2-hexenoic acid in vitro highlights a significant biocatalytic challenge. nih.gov The deprotonated carboxylate group at neutral pH is thought to prevent the necessary electronic activation of the double bond. plos.org This has led to proposals for protein engineering strategies to overcome this limitation. One suggested approach is to modify the enzyme's active site to create additional hydrogen bonds with the carboxylate group, which could enhance its electron-withdrawing potential and induce the desired reduction. nih.govplos.org
Metabolic Engineering for Bio-based Production
Metabolic engineering leverages the modification of microbial pathways to produce desired chemicals from renewable feedstocks. This compound is both a target product and a key intermediate in these engineered systems.
Engineering Microbial Pathways for Fatty Acid Biosynthesis
A novel approach for producing α,β-unsaturated carboxylic acids, including this compound, involves the engineered reversal of the β-oxidation (r-BOX) cycle in microorganisms like E. coli. nih.gov The r-BOX pathway is energetically efficient and offers high carbon yield as it circumvents the loss of CO2 associated with traditional fatty acid biosynthesis. nih.govoup.com
In one study, researchers successfully engineered an E. coli strain for the production of several α,β-unsaturated carboxylic acids. nih.gov This was achieved by chromosomally overexpressing core r-BOX genes—thiolase, hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and enoyl-CoA reductase. nih.gov To complete the pathway and release the final product, the native E. coli thioesterase YdiI was utilized as the cycle-terminating enzyme. This enzyme was chosen for its ability to convert trans-enoyl-CoAs into their corresponding free acids with low activity on acetyl-CoA, the pathway's primer unit. nih.gov This engineered r-BOX pathway led to the first-time microbial production of this compound, reaching a final titer of 0.2 g/L in flask cultures. nih.gov In silico metabolic flux analysis further validated that the r-BOX pathway could support growth-coupled production with higher ATP efficiency than the fatty acid biosynthesis pathway. nih.gov
| Enzyme/Protein Class | Role in Engineered r-BOX Pathway | Source Organism (Example) | Reference |
| Thiolase | Condensation (Elongation step) | E. coli | nih.gov |
| Hydroxyacyl-CoA Dehydrogenase | Reduction | E. coli | nih.gov |
| Enoyl-CoA Hydratase | Dehydration | E. coli | nih.gov |
| Enoyl-CoA Reductase | Reduction | E. coli | nih.gov |
| Thioesterase (YdiI) | Cycle Termination (releases free acid) | E. coli | nih.gov |
Development of Synthetic Biological Pathways for Chemical Production (e.g., Adipic Acid)
This compound derivatives are crucial intermediates in several proposed synthetic pathways for producing adipic acid, a platform chemical used to manufacture nylon. plos.orgmdpi.com The development of bio-based routes to adipic acid is of great interest to replace current petroleum-based production methods. plos.org
One of the most studied theoretical routes is the L-lysine pathway, which aims to convert microbially-produced lysine (B10760008) into adipic acid. plos.orgchalmers.se However, this pathway contains significant "metabolic gaps," which are reaction steps for which no efficient enzyme is known. chalmers.se Two of these gaps involve intermediates related to this compound: the deamination of lysine to form 6-amino-trans-2-hexenoic acid, and the subsequent reduction of this compound's α,β-unsaturated bond. plos.orgnih.govchalmers.se As detailed previously (Section 5.1.2), extensive research on enzymes like NemA and Oye1 failed to demonstrate in vitro reduction of 6-amino-trans-2-hexenoic acid, representing a major bottleneck for this pathway. nih.govnih.gov
To circumvent these issues, researchers have proposed alternative pathways. One such strategy involves altering the order of enzymatic reactions, which leads to a different intermediate, trans-2-hexenedioic acid. plos.orgnih.gov However, this molecule also contains an α,β-unsaturated bond that requires reduction, a reaction that has proven equally challenging for known ene-reductases. nih.gov These challenges highlight the critical need for discovering or engineering novel oxidoreductases with the desired substrate specificity to make the bio-based production of adipic acid from these pathways a reality. nih.govchalmers.se
Research as Intermediate in Applied Chemistry
The unique chemical structure of this compound, featuring both a carboxylic acid group and a reactive double bond, makes it a valuable building block in various fields of applied chemistry. chemimpex.com
This compound serves as a monomer or a precursor in the synthesis of polymers. chemimpex.comnetascientific.comontosight.ai Its incorporation into polymer chains can impart specific properties such as improved flexibility and durability. chemimpex.com Research in this area explores its use in creating novel materials for industries like packaging and automotive. chemimpex.com For example, 2-methyl-2-hexenoic acid, a related derivative, is investigated as a monomer for producing polymers with desirable characteristics like biodegradability and thermal stability. ontosight.ai The reactivity of its double bond allows for its participation in polymerization reactions, highlighting its importance in material science. chemimpex.com
This compound and its derivatives are significant intermediates in the synthesis of pharmaceutical compounds. chemimpex.comontosight.ai The reactivity of the molecule allows for the creation of more complex structures, potentially leading to new medications. chemimpex.com For instance, its derivatives are being explored for their potential therapeutic properties. ontosight.ai Research has shown that trans-2-hexenoic acid can serve as a chemical intermediate for synthesizing complex molecules like analogs of FK506, an immunosuppressant drug. Furthermore, derivatives of hexanoic acid are used in the synthesis of various pharmaceutical agents, where they act as versatile intermediates. atamanchemicals.comontosight.ai The presence of functional groups in its derivatives, such as in 4,5-Epoxy-2-hexenoic acid, establishes it as a multipurpose building block for pharmaceutical synthesis.
The compound is also investigated for its role in developing new agrochemicals, such as herbicides and insecticides. chemimpex.com Derivatives of hexanoic acid are researched for their potential herbicidal, fungicidal, and insecticidal properties. ontosight.aiontosight.ai For example, research into 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives revealed that many of these compounds exhibited potent herbicidal activity against both broad-leaf and grass weeds. nih.gov The structure-activity relationship studies indicated that specific modifications, such as the presence of a trifluoromethyl group, were essential for this activity. nih.gov Additionally, certain derivatives are explored as potential juvenile hormone analogs, which could have applications in pest control. These findings suggest that this compound provides a valuable scaffold for the discovery of new and effective agricultural chemicals. nih.gov
Advanced Research Topics and Future Directions
Investigation of Stereoisomerism and Biological Significance
The presence of a carbon-carbon double bond in 2-hexenoic acid gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-2-hexenoic acid (trans) and (Z)-2-hexenoic acid (cis). cymitquimica.comnih.gov These isomers, while having the same chemical formula, exhibit different spatial arrangements of atoms, which can lead to significant differences in their physical properties and biological activities. cymitquimica.com
The trans isomer, (E)-2-hexenoic acid, is involved in the fatty acid biosynthesis pathway. foodb.ca It is formed from (R)-3-Hydroxyhexanoic acid in a reaction catalyzed by fatty-acid synthase. foodb.ca This isomer is found naturally in various foods, including fruits and alcoholic beverages, and is used as a flavoring agent. foodb.ca
Derivatives of this compound also exhibit biologically significant stereoisomerism. For instance, 3-methyl-2-hexenoic acid is a key component of human axillary sweat and a major contributor to body odor. smolecule.com It exists as both (E) and (Z) isomers, with the (E)-isomer being more predominant and associated with gender-specific differences in odor. The specific stereochemistry of these molecules influences their interaction with olfactory receptors. Furthermore, the stereoisomerism of fluorinated derivatives, such as (E)- and (Z)-4-amino-6-fluoro-5-hexenoic acid, has been shown to be crucial in their mechanism of inactivating enzymes like γ-aminobutyric acid (GABA) aminotransferase. acs.org Similarly, the (S)-configuration of related compounds like 2-ethyl-hexanoic acid denotes a specific three-dimensional arrangement that is critical for its biochemical roles and synthesis. ontosight.ai
Table 1: Stereoisomers of this compound and Derivatives and Their Significance
| Compound | Isomer(s) | Biological Significance/Research Focus | References |
|---|---|---|---|
| This compound | (E)- and (Z)- | (E)-isomer is an intermediate in fatty acid biosynthesis; found in foods. cymitquimica.comfoodb.canist.gov | |
| 3-Methyl-2-hexenoic acid | (E)- and (Z)- | Key contributors to human axillary odor; isomers interact differently with olfactory receptors. smolecule.com | |
| 4-Amino-6-fluoro-5-hexenoic acid | (E)- and (Z)- | Isomers show differences in the mechanism of inactivation of GABA aminotransferase. acs.org | |
| 2-Ethyl-hexanoic acid | (S)- | Stereospecific configuration is important for its synthesis and biochemical properties. ontosight.ai | |
| This compound, 3-hexenyl ester | (?,E)- and (?,e)- | Stereochemistry influences physical and chemical properties relevant to its use in flavors and fragrances. ontosight.ai |
Surface Adsorption Mechanisms and Interfacial Chemistry
The study of how this compound and its analogs interact with surfaces is critical for applications in catalysis, materials science, and environmental chemistry. Research into the surface adsorption of these molecules reveals complex mechanisms dependent on the nature of the surface and the surrounding conditions.
Computational studies using Density Functional Theory (DFT) have explored the adsorption of cis-3-hexenoic acid on a palladium-functionalized platinum-nickel (PtNi(111)) surface. The molecule adsorbs through its C=C double bond, with the carbon chain lying parallel to the metallic surface. The interaction is strong, causing distortion in the molecule and partial dissociation of the carboxylic acid group, where the hydroxyl (OH) group separates and interacts with a platinum atom. Adsorption is favored on the metallic surface due to the bonding between the π states of the molecule and the d-band of the metal atoms.
The adsorption of hexanoic acid has also been investigated on mineral surfaces. On calcite (101̅4) surfaces, molecular dynamics simulations show that adsorption occurs primarily through the double-bonded oxygen atom of the carboxylic acid head group, which interacts directly with calcium atoms on the surface. researchgate.net This interaction creates a well-structured adsorption layer. researchgate.net On hierarchical zeolites, hexanoic acid adsorbs strongly to the mesopore surface through hydrogen bonding interactions with surface silanol (B1196071) groups. github.io In the presence of alkane solvents, the selectivity and spatial distribution of hexanoic acid within the zeolite's pores can be controlled by adjusting pressure and the solvent's chain length. github.io
Studies on α-alumina surfaces using neutron reflection and adsorption isotherms have shown that the adsorption of sodium hexanoate (B1226103) is highly dependent on pH, with a maximum adsorption observed around a pH of 5. cam.ac.uk The adsorbed layer forms a bilayer with a thickness suggesting significant interdigitation of the alkyl chains. cam.ac.uk
Table 2: Research Findings on the Surface Adsorption of Hexenoic Acid and Analogs
| Adsorbate | Surface | Key Findings | Methods | References |
|---|---|---|---|---|
| cis-3-Hexenoic acid | Pd-functionalized PtNi(111) | Strong interaction via C=C bond and COOH group; molecule distorts and partially dissociates. | Density Functional Theory (DFT) | |
| Hexanoic acid | Calcite (101̅4) | Adsorption occurs via the carboxylic head group interacting with surface Ca atoms, forming a structured layer. | Molecular Dynamics (MD) Simulation | researchgate.net |
| Hexanoic acid | Hierarchical Zeolite (SPP) | Strong adsorption on mesopore surface due to hydrogen bonding with silanols; distribution tunable by solvent. | Monte Carlo Simulations | github.io |
| Sodium Hexanoate | α-Alumina | pH-dependent adsorption with a maximum at pH 5; forms an interdigitated bilayer. | Neutron Reflection, Adsorption Isotherms | cam.ac.uk |
Mechanistic Studies of Chemical and Biochemical Transformations
Understanding the reaction mechanisms of this compound is fundamental to its application in biosynthesis and chemical synthesis. Research has focused on both its enzymatic conversions and its role in chemical reactions.
A key biochemical transformation is the reduction of the α,β-unsaturated bond. The proposed mechanism for the reduction of trans-2-hexenoic acid by enzymes like Old Yellow Enzyme 1 (Oye1) has been studied through computational and in vitro experiments. nih.govplos.org The mechanism involves the substrate binding in the enzyme's active site, where hydrogen bonding to catalytic residues activates the double bond. plos.org This activation facilitates a hydride transfer from the enzyme's flavin cofactor (FMN) to the β-carbon of the acid, followed by protonation, resulting in the saturated product, hexanoic acid. plos.org
In the biosynthesis of the polyketide reveromycin, (E)-2-hexenoic acid serves as a precursor for an extender unit. researchgate.net It undergoes a successive conversion where it is first activated to (E)-2-hexenoyl-CoA by the enzyme RevS, and then undergoes a carboxylase/reductase reaction catalyzed by RevT to yield butylmalonyl-CoA. researchgate.net This represents the first in vitro reconstruction of a 2-alkylmalonyl-CoA using physiological enzymes from a secondary metabolite gene cluster. researchgate.net
Mechanistic studies have also been conducted on derivatives of this compound. For example, the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) by (E)- and (Z)-isomers of 4-amino-6-fluoro-5-hexenoic acid proceeds through different pathways. acs.org Both mechanisms are initiated by the formation of a Schiff base with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, followed by proton removal. acs.org However, the subsequent steps involving isomerization of different double bonds lead to the enzyme's inactivation. acs.org
Table 3: Mechanistic Insights into Transformations of this compound and Its Derivatives
| Reaction | Enzyme/Catalyst | Mechanistic Details | References |
|---|---|---|---|
| Reduction of trans-2-hexenoic acid | Old Yellow Enzyme 1 (Oye1) | Activation of the C=C bond via H-bonding in the active site, followed by hydride transfer from FMN cofactor and protonation. | nih.govplos.orgplos.org |
| Conversion to Butylmalonyl-CoA | RevS and RevT enzymes | (E)-2-hexenoic acid is converted to (E)-2-hexenoyl-CoA by RevS, then carboxylated/reduced by RevT. | researchgate.net |
| Inactivation of GABA-AT | 4-Amino-5-fluoro-5-hexenoic acid | Inactivation begins with Schiff base formation with PLP, followed by γ-proton removal and subsequent isomerization pathways. | acs.org |
Integration of Omics Data in this compound Research
The comprehensive study of this compound in biological systems is increasingly benefiting from multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org This integrated strategy allows researchers to move beyond studying isolated components to understanding the compound's role within complex regulatory networks and pathways. frontlinegenomics.comnih.gov
A key goal of multi-omics integration is to connect genetic information to cellular phenotypes. frontiersin.org For instance, in the context of this compound derivatives, research has identified a specific gene that influences their production. The ABCC11 gene is known to determine the secretion of 3-methyl-2-hexenoic acid, a key odorant in human sweat. A single nucleotide polymorphism (SNP) in this gene can lead to a lack of axillary odor. This provides a direct link between genomics (the ABCC11 gene) and metabolomics (the presence or absence of 3-methyl-2-hexenoic acid).
Future research can further leverage multi-omics to elucidate the complete picture of this compound metabolism. A typical workflow could involve:
Genomics: Identifying genes that encode for the enzymes involved in the biosynthesis and degradation of this compound, such as fatty acid synthases and oxidoreductases. plos.orgchalmers.se
Transcriptomics: Quantifying the expression levels of these genes under different conditions to understand when and where the pathways are active. researchgate.net
Proteomics: Measuring the abundance of the translated enzymes and their post-translational modifications, which directly relates to the catalytic potential of the cell.
Metabolomics: Directly measuring the concentration of this compound and its related precursors and products, providing a snapshot of the metabolic state. researchgate.net
By integrating these layers of data, researchers can build comprehensive models of how this compound levels are regulated and how they, in turn, affect other biological processes. frontlinegenomics.com This approach is particularly valuable for understanding the compound's role in complex systems like the human microbiome, fermented foods, or in the progression of metabolic diseases. researchgate.net
Computational Chemistry Approaches for Understanding Reactivity and Interactions
Computational chemistry has become an indispensable tool for investigating the properties of this compound at the molecular level. Methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide insights that are often difficult to obtain through experimental means alone.
DFT and ab initio MD simulations have been used to study the molecular interactions between 2-methyl-2-hexenoic acid (MHA) and cinchonidine (B190817) (CD), a system of interest for its role in catalytic asymmetric hydrogenation. acs.orgnih.gov These studies revealed that the previously assumed 1:1 binding model was unlikely, suggesting instead a dynamic equilibrium involving MHA monomers, dimers, and 1:3 CD-MHA complexes. acs.orgnih.gov The calculations identified stable complex structures where MHA molecules are linked by hydrogen bonds and interact with the cinchonidine catalyst. acs.orgnih.gov Theoretical IR spectra calculated from these models successfully reproduced experimental observations, validating the proposed complex structures. nih.gov
Molecular docking studies have been employed to understand how this compound and its derivatives interact with enzyme active sites. nih.govplos.org For example, in silico docking of trans-2-hexenoic acid into the active sites of enzymes NemA and Oye1 showed that the substrates could fit within the enzyme pockets and form hydrogen bonds with key catalytic residues. plos.org Despite the successful docking, no in vitro activity was observed, leading to the hypothesis that a difference in the electron-withdrawing potential between the native aldehyde substrates and the carboxylate group of the acid prevents efficient catalysis. plos.org These computational findings are crucial for guiding protein engineering efforts to create enzymes with new functionalities. plos.org
MD simulations and DFT calculations have also been applied to study the interfacial chemistry of hexenoic acid. Simulations of hexanoic acid on calcite surfaces have detailed the specific atomic interactions and the ordered structure of the adsorbed layer. researchgate.net Similarly, DFT was used to model the adsorption of cis-3-hexenoic acid on a bimetallic catalyst surface, revealing how the surface activates the molecule's double bond and carboxylic acid group.
Table 4: Application of Computational Chemistry in this compound Research
| Method | System Studied | Key Insights | References |
|---|---|---|---|
| DFT, Ab Initio MD | 2-Methyl-2-hexenoic acid and Cinchonidine complex | Revealed a dynamic equilibrium of 1:3 complexes, not 1:1; identified stable H-bonded structures. | acs.orgnih.govacs.org |
| Molecular Docking | trans-2-Hexenoic acid with Oye1 and NemA enzymes | Substrate fits in the active site but lacks sufficient electronic activation for reduction, guiding future protein engineering. | nih.govplos.org |
| Molecular Dynamics (MD) | Hexanoic acid on calcite surface | Characterized the ordered adsorption layer and the specific interactions between the acid head group and surface atoms. | researchgate.net |
| Density Functional Theory (DFT) | cis-3-Hexenoic acid on PtNi(111) surface | Explained the adsorption mechanism via π-d bonding and the distortion and partial dissociation of the molecule on the catalyst surface. |
Q & A
What are the common synthetic routes for 2-hexenoic acid in laboratory settings?
Basic
this compound is primarily synthesized via catalytic hydrogenation of sorbic acid using transition metal complexes (e.g., pyrazolyl Pd(II) or Ni(II) catalysts). This reaction proceeds through intermediates like 4-hexenoic and 2-hexenoic acids before full saturation to hexanoic acid . Alternatively, oxidation of 2-hexenal using gold catalysts supported on MnO₂ yields this compound with high selectivity under mild conditions .
How does the choice of metal catalyst influence selectivity between 2-hexenoic and 4-hexenoic acid during hydrogenation of sorbic acid?
Advanced
Palladium-based catalysts (e.g., Pd(II) complexes) exhibit higher activity and selectivity for this compound due to their ability to reduce less sterically hindered double bonds first. In contrast, nickel catalysts show slower kinetics and broader product distributions. Time-dependent ¹H NMR studies reveal that Pd catalysts achieve 100% conversion of sorbic acid within 0.5 hours, with intermediate 4-hexenoic acid being consumed faster than this compound due to steric effects .
What analytical techniques are used to detect and quantify this compound in complex mixtures?
Basic
Gas chromatography-mass spectrometry (GC-MS) is standard for volatile profiling, as demonstrated in studies of Mediterranean fruit fly emissions and pyrolysis products of biodegradable plastics . Nuclear magnetic resonance (NMR), including Total Correlation Spectroscopy (TOCSY), resolves structural details and reaction intermediates, though paramagnetic Ni catalysts complicate spectral interpretation .
What factors contribute to the stability of this compound under thermal conditions, and how does decomposition affect product analysis?
Advanced
At temperatures >600°C, this compound decomposes into 1-pentene and CO₂ via secondary reactions. Pyrolysis studies using PHBH (poly-3-hydroxybutyrate-co-3-hydroxyhexanoate) show that heating rates and temperature gradients influence decomposition kinetics. Quantification requires careful calibration of GC-MS to distinguish intact this compound from its degradation products .
What biological roles has this compound been implicated in, based on volatile organic compound studies?
Basic
In Ceratitis capitata (Mediterranean fruit fly), this compound is a major component of male and female volatile profiles, suggesting a role in pheromone signaling or mating behavior. Its emission patterns correlate with specific behavioral assays, though mechanistic studies are ongoing .
How can machine learning and quantum chemistry predict the physicochemical properties of this compound?
Advanced
Quantum chemistry provides exact calculations of molecular properties (e.g., dipole moments, bond energies), while machine learning models trained on large datasets accelerate predictions. Integrating quantum-derived parameters (e.g., electron densities) into neural networks improves accuracy for properties like solubility and reactivity, enabling rapid screening of synthetic conditions .
What is the biosynthetic pathway of this compound in fatty acid metabolism?
Basic
this compound is synthesized via fatty acid synthases using acetyl-CoA and malonyl-CoA precursors. It arises from the dehydration of (R)-3-hydroxyhexanoic acid, a key intermediate in bacterial and eukaryotic β-oxidation pathways .
What methodological challenges arise when tracking intermediates like this compound in multi-step catalytic reactions?
Advanced
Paramagnetic Ni catalysts broaden NMR signals, complicating real-time monitoring. Palladium systems allow clearer in-situ ¹H NMR tracking but require precise control of reaction time to prevent over-hydrogenation. Quenching reactions at timed intervals and using GC-MS for validation improves accuracy .
How is this compound utilized in studying the pyrolysis behavior of biodegradable plastics?
Basic
In Py–GC/MS analyses of PHBH, this compound is identified as a degradation product at 300–600°C. Its concentration (3.4–3.6 area%) correlates with the 3-hydroxyhexanoate content, serving as a marker for thermal stability assessments .
What evidence supports the cytotoxic activity of this compound against cancer cell lines?
Advanced
this compound exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.2 µM) by inducing apoptosis and interacting with DNA topoisomerase I. Comparative studies with 2-octenoic acid suggest structure-activity relationships dependent on alkyl chain length and double-bond position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
